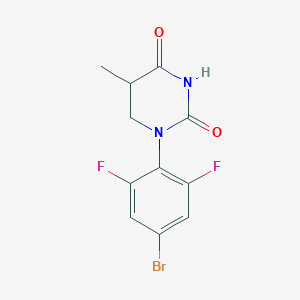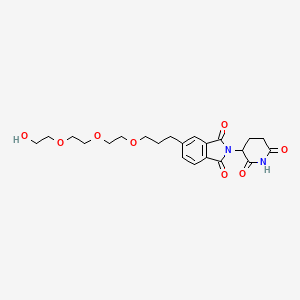
(2-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a trifluoromethyl-substituted isoquinoline ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various trifluoromethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid is used as a building block for constructing complex molecules. Its boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds .
Biology: The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in drug design .
Medicine: In medicinal chemistry, [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid is explored for its potential therapeutic properties. Its unique chemical structure allows for the design of novel drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The trifluoromethyl group can enhance binding affinity and selectivity towards target proteins, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl group and a boronic acid group, making it similar in reactivity and applications.
3-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted boronic acid with similar chemical properties.
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound has two trifluoromethyl groups, providing unique reactivity and applications.
Uniqueness: The uniqueness of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid lies in its isoquinoline ring structure, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted boronic acids. This structural feature makes it valuable in the design of novel compounds with specific biological and chemical properties.
Propiedades
Fórmula molecular |
C11H13BF3NO2 |
|---|---|
Peso molecular |
259.03 g/mol |
Nombre IUPAC |
[2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c1-16-3-2-9-7(6-16)4-8(12(17)18)5-10(9)11(13,14)15/h4-5,17-18H,2-3,6H2,1H3 |
Clave InChI |
QWPSUHXSNFKECW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(CCN(C2)C)C(=C1)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)



![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)






